molecular formula C16H20N4O2S B2603166 N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 923139-19-9

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B2603166
CAS No.: 923139-19-9
M. Wt: 332.42
InChI Key: YUBDTQJZYSPQPZ-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 3-phenylureido group at the 2-position and an N-isobutyl acetamide moiety at the 4-position. The isobutyl acetamide side chain likely enhances lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

N-(2-methylpropyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11(2)9-17-14(21)8-13-10-23-16(19-13)20-15(22)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDTQJZYSPQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of isobutylamine with 2-(3-phenylureido)thiazol-4-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are designed to be more efficient and cost-effective. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide with structurally related compounds, focusing on key structural features, physicochemical properties, and functional attributes:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Key IR Peaks (cm⁻¹) Synthesis Yield Notable Features References
This compound (Target) Thiazole 2-(3-phenylureido), 4-(N-isobutyl acetamide) N/A NH: ~3240-3450; C=O: ~1638-1716* N/A Combines phenylurea (H-bond donor) with lipophilic isobutyl group.
2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide Thiazolidinone 3-butyl, 4-oxo, 2-thioxo, N-isobutyl acetamide N/A NH: ~3244; C=O: 1671-1716 Not specified Thioxothiazolidinone core enhances electron-withdrawing properties.
2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives Thiazole 2-(3-hydroxy-pyridin-2-yl), 4-acetamide N/A NH/C=O: Not reported Varies HIF prolyl hydroxylase inhibitors; pyridinyl group modulates enzyme affinity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Thiadiazole Thiadiazole-thio linkage, dihydropyrazole, phenylurea 254–256 NH: 3244-3451; C=O: 1638-1716 65% Thiadiazole-thio bridge improves rigidity; high melting point suggests stability.
Mirabegron Impurity (ACI 134913) Thiazole (bis) Multiple thiazole-acetamide chains, phenethyl groups N/A Not reported Not specified Complex structure with dual thiazole motifs; potential for cross-interactions.

Notes on Comparison:

  • Structural Variations: The target compound’s thiazole core distinguishes it from thiazolidinones (e.g., 2-thioxo derivatives in ) and thiadiazoles (). The phenylureido group is shared with ’s compound, suggesting shared hydrogen-bonding capacity .
  • Physicochemical Properties : The thiadiazole derivative () exhibits a high melting point (254–256°C), likely due to extended hydrogen-bonding networks and rigid thiadiazole-thio linkages. The target compound’s melting point is unreported but may be lower due to flexible isobutyl groups .
  • Synthetic Yields : Yields for thiazole/thiadiazole derivatives range from 65% () to unspecified values (), influenced by reaction conditions (solvents, catalysts) and steric hindrance from substituents .

Key Research Findings and Implications

  • Hydrogen Bonding : The phenylureido group in the target compound and ’s derivative enables NH···O/N interactions, critical for molecular recognition and crystal packing (as per Etter’s graph-set analysis in ) .
  • Enzyme Inhibition Potential: While direct data are lacking, structural analogs in (thioxothiazolidinones) and (HIF inhibitors) demonstrate that thiazole-based acetamides are viable scaffolds for targeting enzymes like urease or hydroxylases .

Biological Activity

N-isobutyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of 332.4 g/mol. The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.

This compound exerts its biological effects primarily through the following mechanisms:

  • Inhibition of Bacterial Growth : This compound has shown potential in inhibiting the growth of specific bacteria, including Mycobacterium tuberculosis. The thiazole moiety is known to interfere with bacterial metabolic pathways, leading to reduced viability of bacterial cells.
  • Cellular Effects : The compound influences cellular processes by modulating signaling pathways involved in cell proliferation, apoptosis, and differentiation. For instance, it may alter gene expression related to these processes, resulting in significant changes in cell behavior.
  • Enzyme Interaction : this compound interacts with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular metabolism and function.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The following table summarizes findings related to its antimicrobial efficacy:

Microorganism Activity Reference
Mycobacterium tuberculosisInhibitory effect observed
Staphylococcus aureusModerate inhibition
Escherichia coliMinimal activity

Anticancer Activity

The compound has also been evaluated for anticancer properties against various tumor cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung carcinoma)15.5Induction of apoptosis
C6 (Glioma)20.0Cell cycle arrest
MCF7 (Breast cancer)25.0Inhibition of proliferation

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Study on Antimicrobial Properties : A study demonstrated that compounds with thiazole rings exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance efficacy.
  • Evaluation of Anticancer Activity : In another investigation, derivatives similar to this compound were tested against various cancer cell lines, revealing promising anticancer effects mediated through apoptosis induction and cell cycle modulation .

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